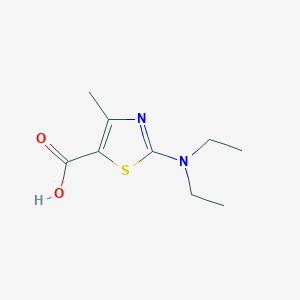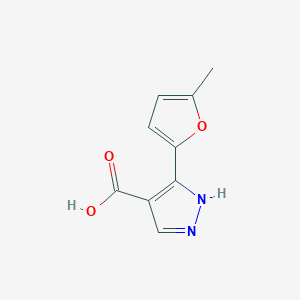
Prop-1-yne-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propynyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-1-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of propynyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .
Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. This method is advantageous due to its high space-time yield and the ability to control reaction parameters precisely .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow protocols. These protocols enhance safety by circumventing thermal runaway and allow for the precise control of reaction conditions. The use of continuous flow reactors also improves the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-1-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonyl azides, and other derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, sodium azide, and various oxidizing agents. The reactions typically occur under mild to moderate temperature conditions, and the choice of solvent can significantly influence the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl azides, and sulfonic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Prop-1-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of prop-1-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group acts as an electrophilic center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to prop-1-yne-1-sulfonyl chloride include:
Prop-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative with a similar structure but different reactivity and applications.
2-Propene-1-sulfonyl chloride: A related compound with a double bond instead of a triple bond, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This unique reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .
Eigenschaften
CAS-Nummer |
28672-97-1 |
|---|---|
Molekularformel |
C3H3ClO2S |
Molekulargewicht |
138.57 g/mol |
IUPAC-Name |
prop-1-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H3 |
InChI-Schlüssel |
QQKYXHDXMNJZLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


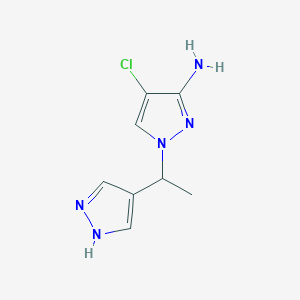
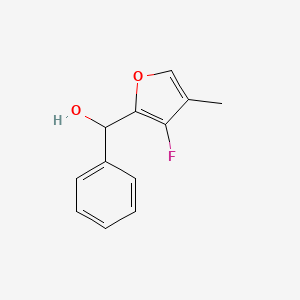



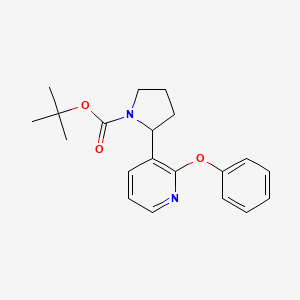
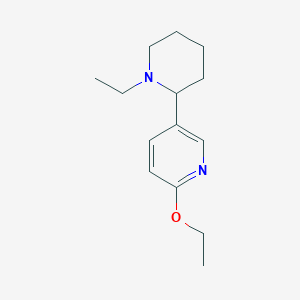

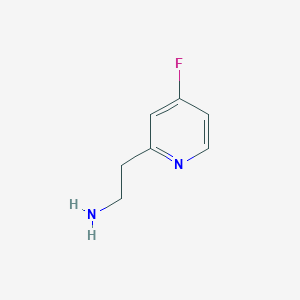
![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)
